![molecular formula C24H16 B079420 5,12-Dihydro-5,12-[1,2]benzenonaphthacene CAS No. 13395-89-6](/img/structure/B79420.png)
5,12-Dihydro-5,12-[1,2]benzenonaphthacene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,12-Dihydro-5,12-[1,2]benzenonaphthacene is a polycyclic aromatic hydrocarbon that belongs to the class of iptycenes. It is characterized by its unique three-dimensional structure, which consists of three benzene rings fused to a central triptycene core. This compound is known for its rigidity and high thermal stability, making it an interesting subject of study in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5,12-Dihydro-5,12-[1,2]benzenonaphthacene can be synthesized through several methods. One common approach involves the Diels-Alder reaction between anthracene and benzoquinone. This reaction forms a triptycene intermediate, which can then be further functionalized to produce benzotriptycene . Another method involves the reaction of anthracene with aryne intermediates, such as those derived from 1-nitronaphthalene or 9-bromophenanthrene .
Industrial Production Methods: While specific industrial production methods for benzotriptycene are not widely documented, the synthesis typically involves the same fundamental reactions used in laboratory settings. The scalability of these reactions depends on the availability of starting materials and the efficiency of the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 5,12-Dihydro-5,12-[1,2]benzenonaphthacene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites on the benzene rings and the triptycene core.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reduction of benzotriptycene can be achieved using reagents like lithium aluminum hydride or sodium borohydride. These reactions are usually carried out in anhydrous solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrocarbon derivatives. Substitution reactions typically result in functionalized benzotriptycene derivatives.
Wissenschaftliche Forschungsanwendungen
5,12-Dihydro-5,12-[1,2]benzenonaphthacene has a wide range of scientific research applications due to its unique structural properties:
Biology: this compound derivatives are studied for their potential use in drug delivery systems and as molecular probes.
Medicine: Research is ongoing to explore the potential of benzotriptycene-based compounds in therapeutic applications, such as anticancer agents.
Wirkmechanismus
The mechanism by which benzotriptycene exerts its effects is primarily related to its structural rigidity and high thermal stability. These properties allow it to interact with various molecular targets and pathways. For example, in gas separation applications, benzotriptycene-based polymers act as molecular sieves, selectively allowing certain gases to pass through while blocking others .
Vergleich Mit ähnlichen Verbindungen
Triptycene: A closely related compound with a similar three-dimensional structure but without the benzene ring substitutions.
Methanopentacene: Another polycyclic aromatic hydrocarbon with a rigid structure, used in similar applications as benzotriptycene.
Uniqueness: 5,12-Dihydro-5,12-[1,2]benzenonaphthacene stands out due to its enhanced rigidity and thermal stability compared to other similar compounds. These properties make it particularly suitable for applications requiring high-performance materials, such as advanced polymers for gas separation .
Eigenschaften
CAS-Nummer |
13395-89-6 |
|---|---|
Molekularformel |
C24H16 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
hexacyclo[10.6.6.02,11.04,9.013,18.019,24]tetracosa-2,4,6,8,10,13,15,17,19,21,23-undecaene |
InChI |
InChI=1S/C24H16/c1-2-8-16-14-22-21(13-15(16)7-1)23-17-9-3-5-11-19(17)24(22)20-12-6-4-10-18(20)23/h1-14,23-24H |
InChI-Schlüssel |
BDGCAZKBABLJEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C3C4C5=CC=CC=C5C(C3=CC2=C1)C6=CC=CC=C46 |
Kanonische SMILES |
C1=CC=C2C=C3C4C5=CC=CC=C5C(C3=CC2=C1)C6=CC=CC=C46 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


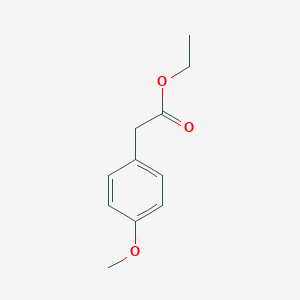

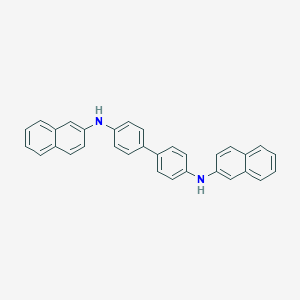
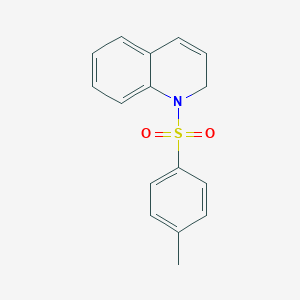
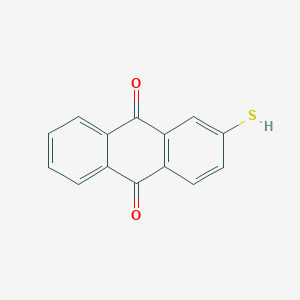
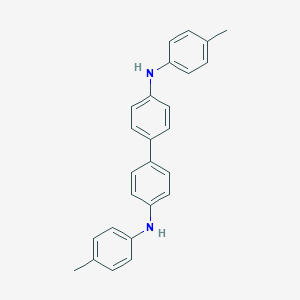
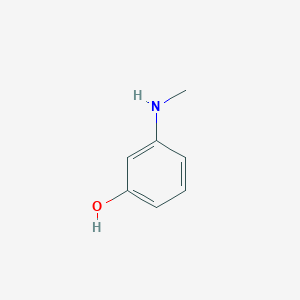
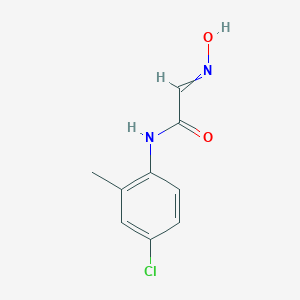
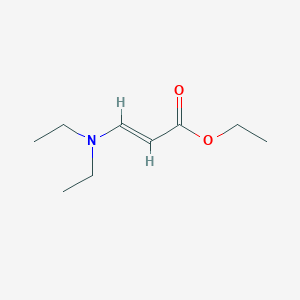

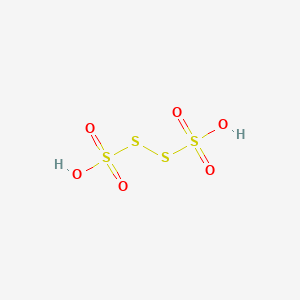
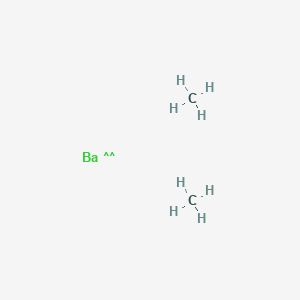
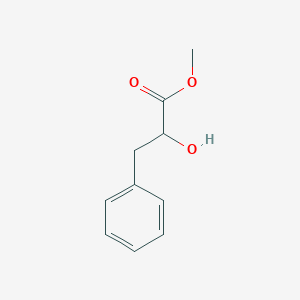
![2-[(Chloroacetyl)amino]benzoic acid](/img/structure/B79361.png)
